2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid
Overview
Description
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid is a heterocyclic compound that combines the structural features of furan and benzodiazepine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid or ester reacts with a halogenated benzodiazepine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anxiolytic, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects.
Pathways Involved: The compound may modulate neurotransmitter release and inhibit inflammatory pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-1H-1,4-benzodiazepine-4-carboxylic acid
- 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxamide
- 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-methyl ester
Uniqueness
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid is unique due to its specific combination of the furan and benzodiazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents with potentially improved efficacy and safety profiles.
Properties
IUPAC Name |
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKPXSTSOCCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213579 | |
Record name | 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-18-6 | |
Record name | 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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